Ethyl 3-(6-methoxy-1-benzofuran-2-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(6-methoxy-1-benzofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring substituted with a methoxy group and an ethyl ester group, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methoxy-1-benzofuran-2-yl)prop-2-enoate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Esterification: The final step involves the esterification of the benzofuran derivative with ethyl acrylate under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-methoxy-1-benzofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(6-methoxy-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methoxy-1-benzofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with phototoxic properties used in the treatment of skin diseases.
Bergapten: A naturally occurring benzofuran with anti-inflammatory and anti-cancer activities.
Uniqueness
Ethyl 3-(6-methoxy-1-benzofuran-2-yl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
88221-06-1 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-(6-methoxy-1-benzofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-3-17-14(15)7-6-12-8-10-4-5-11(16-2)9-13(10)18-12/h4-9H,3H2,1-2H3 |
InChI Key |
HHQXVOFAHGYEAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=C(O1)C=C(C=C2)OC |
Origin of Product |
United States |
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